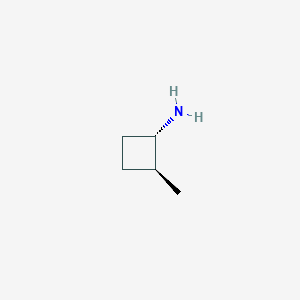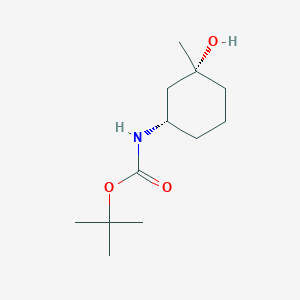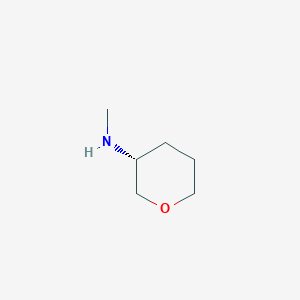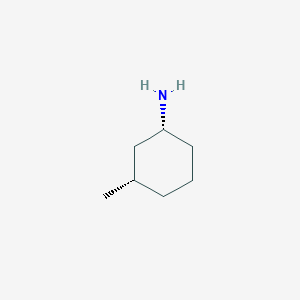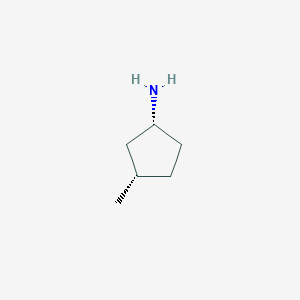
(1R,2S)-2-Methyl-cyclopropylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-2-Methyl-cyclopropylamine: is a chiral amine with a cyclopropane ring substituted with a methyl group and an amino group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-Methyl-cyclopropylamine can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate alkene followed by amination. For instance, the cyclopropanation of an alkene using a diazo compound in the presence of a catalyst such as rhodium or copper can yield a cyclopropane intermediate. This intermediate can then be subjected to amination using reagents like ammonia or amines under suitable conditions to obtain this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions followed by amination. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, enantioselective synthesis methods, such as the use of chiral catalysts or chiral auxiliaries, can be employed to obtain the desired enantiomer with high purity.
化学反応の分析
Types of Reactions: (1R,2S)-2-Methyl-cyclopropylamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding amine or alkane using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Amines, alkanes.
Substitution: Halogenated or alkoxylated cyclopropyl derivatives.
科学的研究の応用
Chemistry: (1R,2S)-2-Methyl-cyclopropylamine is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition studies. Its ability to interact with specific enzymes makes it a valuable tool in understanding enzyme mechanisms and developing enzyme inhibitors.
Medicine: The compound is investigated for its potential therapeutic applications. Its structural features make it a candidate for the development of drugs targeting specific biological pathways, such as neurotransmitter regulation or enzyme inhibition.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and chiral properties make it valuable in the production of enantiomerically pure compounds.
作用機序
The mechanism of action of (1R,2S)-2-Methyl-cyclopropylamine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific enzymes, depending on its binding affinity and the nature of the enzyme. The cyclopropane ring and the amino group play crucial roles in its binding interactions, influencing the compound’s overall activity and specificity.
類似化合物との比較
(1R,2S)-2-Phenylcyclopropylamine: Similar in structure but with a phenyl group instead of a methyl group.
(1R,2S)-2-(3,4-Difluorophenyl)-cyclopropylamine: Contains a difluorophenyl group, used in the synthesis of pharmaceuticals like Ticagrelor.
(1R,2S)-2-Isopropylcyclopropylamine: Has an isopropyl group, used in various chemical syntheses.
Uniqueness: (1R,2S)-2-Methyl-cyclopropylamine is unique due to its specific chiral configuration and the presence of a methyl group, which influences its reactivity and interaction with molecular targets. This makes it distinct from other cyclopropylamines with different substituents, providing unique opportunities for its application in synthesis and research.
特性
IUPAC Name |
(1R,2S)-2-methylcyclopropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N/c1-3-2-4(3)5/h3-4H,2,5H2,1H3/t3-,4+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTANBUURZFYHD-IUYQGCFVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
71.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

